5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
3-ETHOXY-4-[6-METHYL-3-(1H-1,2,4-TRIAZOL-5-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(2-METHYLPROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that features multiple functional groups, including triazole, benzothiophene, and thione. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the benzothiophene core, and the final assembly of the molecule. Typical synthetic routes might include:
Formation of the Triazole Ring: This could be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Construction of the Benzothiophene Core: This might involve a Friedel-Crafts acylation followed by cyclization and sulfur incorporation.
Final Assembly: The final steps would involve coupling the triazole and benzothiophene intermediates under suitable conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these laboratory methods, optimizing for yield, cost, and safety. This might involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the triazole ring or the thione group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: The compound might exhibit antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where triazole and benzothiophene derivatives have shown efficacy.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Interference with metabolic pathways, signal transduction, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-ETHOXY-4-[6-METHYL-3-(1H-1,2,4-TRIAZOL-5-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(2-METHYLPROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Similar compounds might include other triazole or benzothiophene derivatives.
Uniqueness
Structural Complexity: The combination of triazole, benzothiophene, and thione groups in a single molecule is relatively unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler compounds.
Properties
Molecular Formula |
C19H24N6OS2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
5-ethoxy-2-(2-methylprop-2-enyl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C19H24N6OS2/c1-5-26-18-23-24(9-11(2)3)19(27)25(18)17-15(16-20-10-21-22-16)13-7-6-12(4)8-14(13)28-17/h10,12H,2,5-9H2,1,3-4H3,(H,20,21,22) |
InChI Key |
XGYCCAZBPUFAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=S)N1C2=C(C3=C(S2)CC(CC3)C)C4=NC=NN4)CC(=C)C |
Origin of Product |
United States |
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